molecular formula C10H22O3 B1582452 Tripropyl orthoformate CAS No. 621-76-1

Tripropyl orthoformate

Cat. No.: B1582452
CAS No.: 621-76-1
M. Wt: 190.28 g/mol
InChI Key: RWNXXQFJBALKAX-UHFFFAOYSA-N
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Description

Tripropyl orthoformate, also known as 1,1’,1’'-[methylidynetris(oxy)]trispropane, is an organic compound with the molecular formula C₁₀H₂₂O₃. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the orthoformate family, which are esters of orthoformic acid.

Scientific Research Applications

Tripropyl orthoformate has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: Employed as a catalyst in certain chemical reactions, such as the esterification of racemic acids.

    Drying Agent: Used as a drying agent in the synthesis of squaraine derivatives.

    Enantioselective Reactions: Utilized in the enantioselective esterification of racemic acids to produce optically active compounds.

Safety and Hazards

Tripropyl orthoformate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripropyl orthoformate can be synthesized through the reaction of orthoformic acid with propanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction is as follows:

HC(OH)₃ + 3 C₃H₇OH → HC(OC₃H₇)₃ + 3 H₂O\text{HC(OH)₃ + 3 C₃H₇OH → HC(OC₃H₇)₃ + 3 H₂O} HC(OH)₃ + 3 C₃H₇OH → HC(OC₃H₇)₃ + 3 H₂O

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of orthoformic acid with propanol under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to increase the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tripropyl orthoformate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form orthoformic acid and propanol.

    Alcoholysis: Reacts with alcohols to form mixed orthoesters.

    Transesterification: Can undergo transesterification reactions with other esters.

Common Reagents and Conditions

    Hydrolysis: Water and an acid catalyst (e.g., hydrochloric acid).

    Alcoholysis: Alcohols (e.g., methanol, ethanol) and an acid catalyst.

    Transesterification: Other esters and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Orthoformic acid and propanol.

    Alcoholysis: Mixed orthoesters and propanol.

    Transesterification: New esters and propanol.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl orthoformate: A simpler orthoester with three methoxy groups.

    Triethyl orthoformate: Contains three ethoxy groups.

    Triisopropyl orthoformate: Has three isopropoxy groups.

    Tributyl orthoformate: Contains three butoxy groups.

Uniqueness

Tripropyl orthoformate is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties compared to other orthoesters. Its reactivity and solubility characteristics make it suitable for specific applications in organic synthesis and catalysis.

Properties

IUPAC Name

1-(dipropoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXXQFJBALKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044450
Record name Tripropyl orthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

621-76-1
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[propane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyl orthoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripropyl orthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1',1''-[methylidynetris(oxy)]trispropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIPROPYL ORTHOFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8F0DF6AF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tripropyl orthoformate in the proppant coating technology described in the research?

A1: this compound acts as a delayed acid-release activator within the proppant coating []. While traditional proppants can migrate and lose effectiveness over time, this technology aims to improve wellbore stability and longevity. Here's how it works:

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